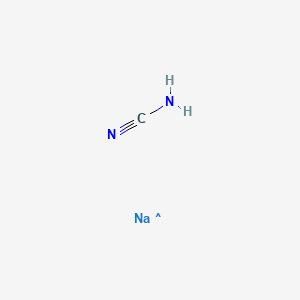
Sodium hydrogen cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen cyanamide, also known as sodium cyanamide, is an inorganic compound with the formula Na2NCN. It is a white crystalline solid that is soluble in water and commonly used in various industrial applications. The compound is known for its role in the production of fertilizers, pharmaceuticals, and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium hydrogen cyanamide is typically synthesized through the reaction of calcium cyanamide with sodium carbonate. The reaction is carried out at high temperatures, around 800°C, in a nitrogen atmosphere to prevent oxidation. The chemical equation for this reaction is:
CaCN2+Na2CO3→Na2NCN+CaCO3
Industrial Production Methods
In industrial settings, cyanamidnatrium is produced using a similar method but on a larger scale. The process involves the continuous feeding of calcium cyanamide and sodium carbonate into a high-temperature reactor. The resulting product is then purified through crystallization and filtration to obtain high-purity cyanamidnatrium.
Análisis De Reacciones Químicas
Types of Reactions
Sodium hydrogen cyanamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sodium cyanate (NaOCN) in the presence of oxygen.
Reduction: It can be reduced to form sodium cyanide (NaCN) under specific conditions.
Substitution: this compound can react with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sodium cyanate (NaOCN)
Reduction: Sodium cyanide (NaCN)
Substitution: Halogenated cyanamides
Aplicaciones Científicas De Investigación
Sodium hydrogen cyanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and as a tool for investigating metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer drugs.
Industry: Applied in the production of fertilizers, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of cyanamidnatrium involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s molecular targets include various enzymes involved in metabolic pathways, such as carbonic anhydrase and cathepsin K.
Comparación Con Compuestos Similares
Similar Compounds
Calcium cyanamide (CaCN2): Used as a fertilizer and in the production of cyanamide.
Sodium cyanide (NaCN): Employed in gold mining and electroplating.
Sodium cyanate (NaOCN): Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Sodium hydrogen cyanamide is unique due to its dual reactivity as both a nucleophile and electrophile, making it a versatile reagent in various chemical reactions. Its ability to inhibit enzymes also makes it valuable in biological and medical research.
Propiedades
Número CAS |
19981-17-0 |
|---|---|
Fórmula molecular |
CH2N2Na |
Peso molecular |
65.030 g/mol |
InChI |
InChI=1S/CH2N2.Na/c2-1-3;/h2H2; |
Clave InChI |
JWEKFMCYIRVOQZ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)N.[Na] |
Números CAS relacionados |
20611-81-8 17292-62-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















